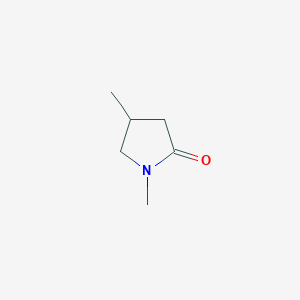
1,4-Dimethylpyrrolidin-2-one
Übersicht
Beschreibung
1,4-Dimethylpyrrolidin-2-one is a chemical compound used as a pharmaceutical intermediate . It can be used to produce fine particles and fine particles-dispersed solution .
Molecular Structure Analysis
The molecular formula of 1,4-Dimethylpyrrolidin-2-one is C6H11NO . Its molecular weight is 113.158 . The InChI code is 1S/C6H11NO/c1-5-3-6(8)7(2)4-5/h5H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
1,4-Dimethylpyrrolidin-2-one has a density of 0.973g/cm3 . Its boiling point is 197.6ºC at 760mmHg . The compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Field
- Pyrrolidin-2-one derivatives, including “1,4-Dimethylpyrrolidin-2-one”, are versatile lead compounds for designing powerful bioactive agents .
- They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
- The methods of application or experimental procedures involve various methods for the synthesis of pyrrolones and pyrrolidinones .
- The outcomes obtained show that a wide spectrum of pyrrolones and pyrrolidinone derivatives have been synthesized and that most of them have various significant biological activities .
-
Medicinal Chemistry
- 1,5-diarylpyrrolidin-2-ones or 5-aryl-1-benzylpyrrolidones have great potential in pharmacology and medicinal chemistry .
- They are selective and effective inhibitors of histone deacetylases 5 and 6, cannabinoid receptor 1 (CB1), cyclin-dependent kinase CDK 2, tankyrase .
- They are also capable of inhibiting glutaminyl cyclase and the glucagon receptor .
- The methods of application or experimental procedures involve the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents .
- The outcomes obtained show that the resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
-
Industrial Applications
-
Chemical Synthesis
- “1,4-Dimethylpyrrolidin-2-one” is used as a reagent in chemical synthesis .
- It is used in the synthesis of various chemical compounds, including pharmaceuticals and other organic compounds .
- The methods of application or experimental procedures involve the use of “1,4-Dimethylpyrrolidin-2-one” as a reagent in various chemical reactions .
- The outcomes obtained are the successful synthesis of the desired chemical compounds .
-
Material Science
- “1,4-Dimethylpyrrolidin-2-one” can be used in the field of material science .
- It can be used in the synthesis of polymers and other materials .
- The methods of application or experimental procedures involve the use of “1,4-Dimethylpyrrolidin-2-one” in the polymerization process .
- The outcomes obtained are the successful synthesis of the desired materials .
-
Safety and Handling
- “1,4-Dimethylpyrrolidin-2-one” is classified as a dangerous substance .
- It has hazard statements such as H312-H317-H318-H302-H335-H411-H360 .
- The methods of application or experimental procedures involve handling the substance with care, using appropriate safety measures .
- The outcomes obtained are the safe handling and use of the substance .
-
Chemical Intermediate
- “1,4-Dimethylpyrrolidin-2-one” is used as a chemical intermediate in the synthesis of various compounds .
- The methods of application or experimental procedures involve the use of “1,4-Dimethylpyrrolidin-2-one” as an intermediate in various chemical reactions .
- The outcomes obtained are the successful synthesis of the desired chemical compounds .
-
Pharmacokinetics
- “1,4-Dimethylpyrrolidin-2-one” has properties that make it potentially useful in pharmacokinetics .
- It has a low GI absorption and is not a P-gp substrate .
- The methods of application or experimental procedures involve the use of “1,4-Dimethylpyrrolidin-2-one” in pharmacokinetic studies .
- The outcomes obtained are valuable data on the absorption, distribution, metabolism, and excretion of the compound .
-
Drug Design
- “1,4-Dimethylpyrrolidin-2-one” can be used in drug design due to its druglikeness properties .
- It has a Lipinski score of 0.0, indicating that it has properties that make it a potential drug candidate .
- The methods of application or experimental procedures involve the use of “1,4-Dimethylpyrrolidin-2-one” in the design and synthesis of potential drug compounds .
- The outcomes obtained are the successful design and synthesis of potential drug compounds .
Safety And Hazards
The safety data sheet for 1,4-Dimethylpyrrolidin-2-one advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
1,4-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-6(8)7(2)4-5/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSSJSFXWMOTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560012 | |
| Record name | 1,4-Dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethylpyrrolidin-2-one | |
CAS RN |
2555-04-6 | |
| Record name | 1,4-Dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



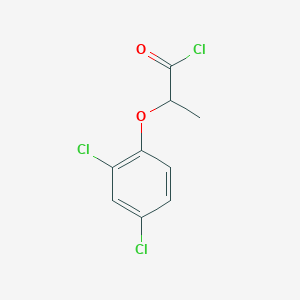
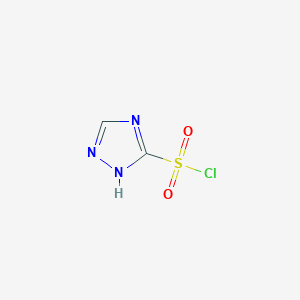
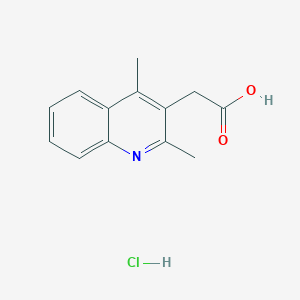
![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)
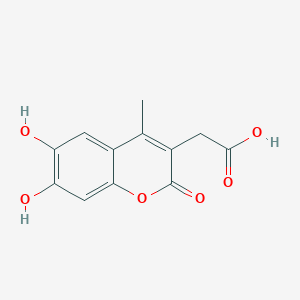
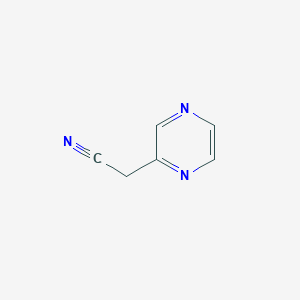
![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)
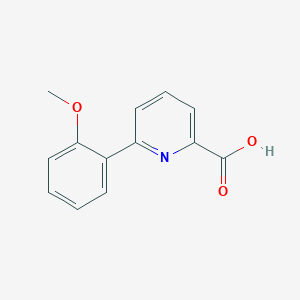

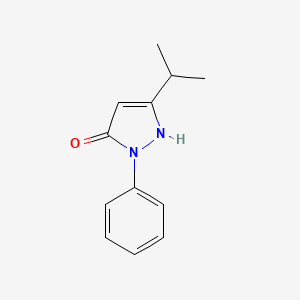

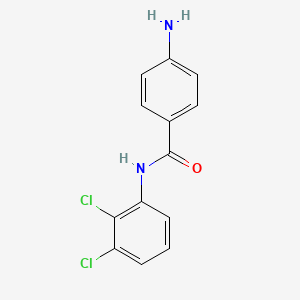

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)